molecular formula C7H13ClN4O B2428039 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride CAS No. 2228693-17-0

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride

Cat. No.: B2428039
CAS No.: 2228693-17-0
M. Wt: 204.66
InChI Key: QXCMOIAZWCQFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the morpholine ring in its structure enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions at elevated temperatures, usually around 170°C, for a specified duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Scientific Research Applications

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined triazole and morpholine structures, which confer both biological activity and favorable pharmacokinetic properties.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-8-2-3-12-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMOIAZWCQFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.